4-Isopropyl-N,2-dimethylaniline
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Overview
Description
4-Isopropyl-N,2-dimethylaniline is an organic compound belonging to the class of anilines It features an isopropyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the benzene ring. Subsequent methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same fundamental reactions as the laboratory synthesis but is scaled up to accommodate larger volumes. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-Isopropyl-N,2-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Isopropyl-N,2-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: An aniline derivative with two methyl groups on the benzene ring.
4-Isopropylaniline: An aniline derivative with an isopropyl group on the benzene ring
Uniqueness: 4-Isopropyl-N,2-dimethylaniline is unique due to the combination of an isopropyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Properties
CAS No. |
80826-02-4 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N,2-dimethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-6-11(12-4)9(3)7-10/h5-8,12H,1-4H3 |
InChI Key |
XQBKHSFRKDTCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)NC |
Origin of Product |
United States |
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